(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine
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Overview
Description
(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine typically involves the alkylation of indole derivatives. One common method is the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis . This reaction is carried out in a solvent like toluene to facilitate the transfer of the reactants between phases.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)indole: Another indole derivative with similar structural features.
1-(1H-Indol-5-yl)-2-propanamine: Shares the indole core and similar functional groups.
Uniqueness
(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1-propylindol-5-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-8-17-9-7-14-10-13(5-6-15(14)17)11-16-12(2)3/h5-7,9-10,12,16H,4,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYMMDSJWRTPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)CNC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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